CID 78060569
Description
Based on methodologies outlined in the literature, its characterization would typically involve:
- Structural Identification: Determination of molecular formula, stereochemistry, and functional groups using techniques like LC-ESI-MS with in-source CID fragmentation, as described for ginsenosides in .
- Physicochemical Properties: Parameters such as solubility (e.g., log S), molecular weight, and polarity, benchmarked against standards (e.g., ESOL and SILICOS-IT models in –14).
- Synthesis: Potential green chemistry approaches, such as ionic liquid-mediated reactions or catalytic methods, akin to those for CAS 1761-61-1 ().
Properties
Molecular Formula |
C14H25O2Si |
|---|---|
Molecular Weight |
253.43 g/mol |
InChI |
InChI=1S/C14H25O2Si/c1-7-9-10-17(6)12(8-2)11-14(3,4)13(15)16-5/h8,11H,2,7,9-10H2,1,3-6H3 |
InChI Key |
NTEQXLCCRJQAIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)C(=CC(C)(C)C(=O)OC)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060569 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, advanced tandem mass spectrometry techniques are often employed to unveil structural details of such compounds .
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity, as well as the use of specialized equipment for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: CID 78060569 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur depend on the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Detailed information on these products can be found in scientific literature and databases .
Scientific Research Applications
CID 78060569 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of CID 78060569 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical effects, depending on the nature of the compound and the biological system in which it is studied. Detailed studies on the mechanism of action are typically published in scientific journals .
Comparison with Similar Compounds
Structural Similarity
Compounds structurally analogous to CID 78060569 would share core motifs, such as:
Table 1: Structural Comparison
Physicochemical Properties
Key parameters for drug-likeness include solubility, log P, and bioavailability scores, as highlighted in –14:
Table 2: Physicochemical Profile
| Parameter | This compound (Inferred) | CAS 1761-61-1 (72863) | CAS 1046861-20-4 (53216313) |
|---|---|---|---|
| Solubility (mg/mL) | Moderate | 0.687 | 0.24 |
| log S (ESOL) | -2.5 (estimated) | -2.47 | -2.99 |
| Bioavailability Score | 0.55 (average) | 0.55 | 0.55 |
| GI Absorption | High | High | High |
Functional and Bioactive Comparisons
This compound may share bioactivity with compounds like Nrf2 inhibitors () or phenolic acids (). For example:
Table 3: Bioactivity Comparison
Methodological Considerations
- Data Limitations : Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on analogous compounds and validated models (e.g., machine learning for placental transfer in ).

- Validation : Techniques such as LC-ESI-MS () and computational solubility prediction (–14) ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


